![molecular formula C21H25N3O3S2 B2894039 4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892852-56-1](/img/structure/B2894039.png)
4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide, also known as BEMB, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. BEMB is a sulfonamide derivative that belongs to the family of benzamide compounds.
Applications De Recherche Scientifique
Anticancer Activity
One significant application of related benzamide derivatives in scientific research is in the field of anticancer activity. A study conducted by Ravinaik et al. (2021) synthesized a series of substituted N-phenyl benzamides, which were evaluated for their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, indicating the potential of benzamide derivatives in cancer treatment research (Ravinaik et al., 2021).
Antimicrobial and Antifungal Action
Benzamide derivatives also exhibit antimicrobial and antifungal properties. Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, finding that these compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. This highlights the potential of benzamide derivatives in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Inhibitors of Carbonic Anhydrases
Benzamide derivatives are also researched as inhibitors of carbonic anhydrases. Supuran et al. (2013) prepared aromatic sulfonamide derivatives and assessed them as inhibitors of various carbonic anhydrase isoenzymes. These compounds showed nanomolar inhibition concentrations, indicating their efficacy as carbonic anhydrase inhibitors (Supuran et al., 2013).
Synthesis of Cyclic Sulfonamides
The synthesis of novel cyclic sulfonamides, which are potential therapeutic agents, is another application. Greig et al. (2001) synthesized substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine 1,1-dioxides by the thermal Diels-Alder reaction. These compounds, being novel cyclic sulfonamides, have potential applications in various therapeutic areas (Greig et al., 2001).
Propriétés
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-4-6-14-24(3)29(26,27)17-12-10-16(11-13-17)20(25)23-21-22-19-15(5-2)8-7-9-18(19)28-21/h7-13H,4-6,14H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIWSAUSZDLFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.